![molecular formula C13H13N3O4 B5545563 benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate](/img/structure/B5545563.png)
benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate-related compounds often involves one-pot synthesis techniques, such as nitro reductive cyclization methods. For example, an efficient one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium has been developed for the synthesis of similar compounds. This method allows for the efficient and straightforward synthesis of complex imidazole derivatives (Vasantha Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated through single-crystal X-ray diffraction techniques, revealing their crystalline forms and intermolecular interactions. For instance, studies have shown that these compounds can crystallize in specific systems, displaying distinct molecular geometries and hydrogen bonding patterns that contribute to their stability and properties (K. Y. Yeong et al., 2018).
Chemical Reactions and Properties
Imidazole derivatives, including benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate, undergo various chemical reactions that highlight their reactivity and potential applications. These reactions can lead to the formation of novel compounds with interesting chemical and biological properties. For example, the reactivity with electron-poor olefins and dimethylacetylene dicarboxylate under microwave irradiation has been explored to afford compounds with potential antileukemic activity (R. Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate and related compounds are characterized by spectroscopic, computational, and electrochemical studies. These studies provide insights into their electronic structures, absorption spectra, and electrochemical behavior, which are essential for understanding their potential applications in various fields (Arup Datta et al., 2016).
Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
Research has shown the potential of benzimidazole-5-carboxylate derivatives as promising antimicrobial and anti-inflammatory agents. A novel series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, synthesized via a 'one-pot' nitro reductive cyclization reaction, exhibited significant anti-inflammatory and antimicrobial activities. Compounds within this series demonstrated remarkable inhibition of paw edema and displayed potent antibacterial and antifungal activities, comparable or superior to standard drugs in some cases (Vasantha et al., 2015).
Metal-Organic Frameworks (MOFs)
The structural diversity and sensing properties of MOFs have been enhanced through the inclusion of multicarboxylate and 1H-imidazol-4-yl-containing ligands. Studies involving these ligands have led to the synthesis of new MOFs with varied networks and functional properties. These frameworks exhibit potential for applications in gas storage, separation, and as sensors due to their unique structural features (Liu et al., 2018).
Luminescent Sensors
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and show promise as fluorescence sensors for detecting benzaldehyde derivatives. These complexes are characterized by their selective sensitivity and the sharp emission bands of Eu(3+) or Tb(3+) ions, making them suitable for applications in chemical sensing (Shi et al., 2015).
Structural Investigation and Synthesis
Multicomponent green synthesis methods have been applied to create multi-substituted imidazoles, highlighting the versatility of imidazole derivatives in various chemical reactions and potential applications in pharmaceuticals and materials science. These methods emphasize high yield, shorter reaction times, and ease of work-up, contributing to the sustainable synthesis of imidazole derivatives (Mohamed et al., 2015).
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
benzyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-14-12(16(18)19)11(15(9)2)13(17)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDLOZMHHTJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811064 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate |
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